molecular formula C22H24N4O3 B10991220 N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10991220
M. Wt: 392.5 g/mol
InChI Key: ZDSODXAEWNHHTJ-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that combines structural elements from benzimidazole and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Indole Synthesis: The indole ring is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The benzimidazole and indole derivatives are coupled using a carboxylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the indole ring.

    Reduction: Reduction reactions can target the benzimidazole moiety, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzimidazole and indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of benzimidazole and indole moieties, along with the presence of methoxy groups. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-26-17-13-20(29-3)19(28-2)12-14(17)11-18(26)22(27)23-10-6-9-21-24-15-7-4-5-8-16(15)25-21/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,23,27)(H,24,25)

InChI Key

ZDSODXAEWNHHTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NCCCC3=NC4=CC=CC=C4N3)OC)OC

Origin of Product

United States

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